REACTION_CXSMILES
|
[Na].[O:2]=[C:3]([C:10]1[CH:15]=[CH:14][C:13]([S:16]C(=O)N(C)C)=[CH:12][CH:11]=1)[CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7].O.Cl>CO>[O:2]=[C:3]([C:10]1[CH:11]=[CH:12][C:13]([SH:16])=[CH:14][CH:15]=1)[CH2:4][CH2:5][C:6]([O:8][CH3:9])=[O:7] |^1:0|
|
Name
|
compound
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O=C(CCC(=O)OC)C1=CC=C(C=C1)SC(N(C)C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured into a mixture
|
Type
|
FILTRATION
|
Details
|
The resulting yellow solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CCC(=O)OC)C1=CC=C(C=C1)S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |